molecular formula C21H29NO2 B148749 N-Cyclopropylmethyl-4-hydroxy-14-methoxymorphinan CAS No. 134161-40-3

N-Cyclopropylmethyl-4-hydroxy-14-methoxymorphinan

Cat. No. B148749
CAS RN: 134161-40-3
M. Wt: 327.5 g/mol
InChI Key: STAMLOCWLDFONM-HLAWJBBLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropylmethyl-4-hydroxy-14-methoxymorphinan, also known as N-cyclopropylmethyl-noroxymorphone (N-CM-NOM), is a synthetic opioid that has been the subject of scientific research due to its potential as a pain reliever.

Mechanism of Action

N-CM-NOM acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for pain perception and modulation. It binds to the receptor and activates it, leading to a decrease in the transmission of pain signals. N-CM-NOM also activates the kappa-opioid receptor, which is involved in the regulation of mood and stress.
Biochemical and Physiological Effects:
N-CM-NOM has been found to have similar effects to other opioids, including pain relief, sedation, and respiratory depression. It has also been shown to have antitussive (cough suppressant) effects. In animal studies, it has been found to have less gastrointestinal side effects than morphine.

Advantages and Limitations for Lab Experiments

One advantage of N-CM-NOM is its high potency and longer duration of action compared to other opioids. This makes it a potentially useful tool in studying the mu-opioid receptor and its role in pain perception and modulation. However, its potential for dependence and addiction may limit its use in animal studies.

Future Directions

There are several potential future directions for research involving N-CM-NOM. One area of interest is its potential use in treating opioid addiction and withdrawal symptoms. Additionally, further investigation into its effects on the mu-opioid receptor and its potential for developing tolerance and dependence is needed. There is also potential for the development of novel pain relievers based on the structure of N-CM-NOM. Finally, research into the potential side effects and safety of N-CM-NOM is needed before it can be considered for clinical use.

Synthesis Methods

N-CM-NOM can be synthesized through a multi-step process starting with the reaction of cyclopropylmethylamine with 14-bromo-4-hydroxy-N-methoxymorphinan. This is followed by several additional reactions involving reagents such as lithium aluminum hydride and boron tribromide. The final product is purified through column chromatography to obtain N-CM-NOM.

Scientific Research Applications

N-CM-NOM has been studied for its potential as a pain reliever. In animal studies, it has been shown to have a higher potency and longer duration of action than morphine. It has also been found to have less tolerance and dependence potential than other opioids such as oxycodone and fentanyl. Additionally, N-CM-NOM has been investigated for its potential use in treating opioid addiction and withdrawal symptoms.

properties

CAS RN

134161-40-3

Molecular Formula

C21H29NO2

Molecular Weight

327.5 g/mol

IUPAC Name

(1S,9R,10S)-17-(cyclopropylmethyl)-10-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol

InChI

InChI=1S/C21H29NO2/c1-24-21-10-3-2-9-20(21)11-12-22(14-15-7-8-15)18(21)13-16-5-4-6-17(23)19(16)20/h4-6,15,18,23H,2-3,7-14H2,1H3/t18-,20+,21-/m1/s1

InChI Key

STAMLOCWLDFONM-HLAWJBBLSA-N

Isomeric SMILES

CO[C@@]12CCCC[C@@]13CCN([C@@H]2CC4=C3C(=CC=C4)O)CC5CC5

SMILES

COC12CCCCC13CCN(C2CC4=C3C(=CC=C4)O)CC5CC5

Canonical SMILES

COC12CCCCC13CCN(C2CC4=C3C(=CC=C4)O)CC5CC5

synonyms

CPMHMM
N-cyclopropylmethyl-4-hydroxy-14-methoxymorphinan

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.